molecular formula C12H17NO5S B024293 (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate CAS No. 36983-12-7

(2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate

Cat. No.: B024293
CAS No.: 36983-12-7
M. Wt: 287.33 g/mol
InChI Key: CEEHCOWSYFANRT-MNOVXSKESA-N
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Description

(2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate: is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique combination of functional groups, including an amino group, a hydroxy group, and a methylsulfonyl-substituted phenyl ring, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 4-(methylsulfonyl)benzaldehyde, and ammonia.

    Aldol Condensation: The first step involves an aldol condensation between ethyl acetoacetate and 4-(methylsulfonyl)benzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ester.

    Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to yield the corresponding β-hydroxy alcohol.

    Amination: The final step involves the amination of the β-hydroxy alcohol with ammonia or an amine source under suitable conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate can undergo oxidation to form a ketone or aldehyde, depending on the specific conditions and reagents used.

    Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine or alcohol, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereoselective reactions and developing enantioselective catalysts.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its structural features allow it to interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active site residues, while the methylsulfonyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate
  • (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-chlorophenyl)propanoate
  • (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate

Uniqueness

Compared to similar compounds, (2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate is unique due to the presence of the methylsulfonyl group. This functional group can significantly influence the compound’s chemical reactivity and biological activity, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

ethyl (2R,3S)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-3-18-12(15)10(13)11(14)8-4-6-9(7-5-8)19(2,16)17/h4-7,10-11,14H,3,13H2,1-2H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEHCOWSYFANRT-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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